molecular formula C10H9N3O2 B1427523 Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate CAS No. 1340553-59-4

Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate

Cat. No.: B1427523
CAS No.: 1340553-59-4
M. Wt: 203.2 g/mol
InChI Key: QBGTUSUZROECAN-UHFFFAOYSA-N
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Description

Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring a pyrazole core substituted with a pyridin-2-yl group at position 3 and a methyl ester at position 3. This structure combines aromatic nitrogen heterocycles, making it a versatile intermediate in medicinal chemistry and materials science. Its synthesis typically involves condensation reactions between pyrazole precursors and pyridine derivatives, as exemplified by the thiourea-functionalized analog reported by Huang et al. .

Properties

IUPAC Name

methyl 3-pyridin-2-yl-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-15-10(14)9-6-8(12-13-9)7-4-2-3-5-11-7/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGTUSUZROECAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NN1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with α-bromoketones, followed by cyclization and esterification to yield the desired product . The reaction conditions often include the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. Continuous flow systems allow for better control over reaction parameters, leading to higher selectivity and reduced waste .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or pyridine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Mechanism of Action

Comparison with Similar Compounds

Structural Variations and Similarity Scores

The compound’s structural analogs differ in substituents on the pyrazole ring, ester groups, or appended aromatic systems. Key examples include:

Compound Name CAS No. Similarity Score Key Structural Differences
Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate 192701-73-8 0.76 p-Tolyl group replaces pyridin-2-yl
Ethyl 3-(pyridin-2-yl)pyrazole-5-carboxylate 174139-65-2 0.65 Ethyl ester instead of methyl
Methyl 3-(5-chloro-2-methoxyphenyl)-1H-pyrazole-5-carboxylate 1276540-40-9 N/A Chloro-methoxyphenyl substituent
Ethyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1H-pyrazole-5-carboxylate 1643621-42-4 N/A tert-Butoxycarbonyl-protected aminomethyl

Notes:

  • Pyridin-2-yl vs.
  • Ester group variations: Methyl esters (e.g., the parent compound) are generally more hydrolytically stable than ethyl esters, which may influence pharmacokinetics .

Physicochemical Properties

  • Molecular Weight and Boiling Points :

    • Parent compound: Molecular weight ~217.22 g/mol (estimated from analogs in ).
    • Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate: Boiling point 483.9°C at 760 mmHg, suggesting higher thermal stability due to nitro groups .
    • Ethyl 3-(pyridin-3-yl)-1H-pyrazole-5-carboxylate: Larger molecular weight (~231.23 g/mol) due to ethyl ester .
  • Solubility: Pyridinyl-substituted derivatives exhibit improved aqueous solubility compared to purely aromatic analogs (e.g., p-tolyl), as noted in pharmacological studies of related pyrazole carboxylates .

Key Research Findings

  • Structure-Activity Relationships (SAR): Pyridin-2-yl substitution improves binding to kinase targets compared to pyridin-3-yl or 4-yl isomers, as observed in kinase inhibitor studies .
  • Crystallographic Data : The parent compound’s analogs (e.g., thiourea derivative in ) form hydrogen-bonded networks in crystal lattices, influencing solid-state reactivity.

Biological Activity

Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate (CAS: 1340553-59-4) is a compound belonging to the pyrazole family, which has garnered significant attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of pyridine derivatives with hydrazines, followed by the introduction of carboxylate groups. The synthetic pathways often utilize various solvents and reagents to optimize yield and purity. For instance, studies have reported high yields when employing polar protic solvents such as ethanol during the reaction process .

1. Anticancer Activity

This compound exhibits notable anticancer properties. Recent research indicates that compounds with a pyrazole scaffold can inhibit the growth of various cancer cell lines, including lung, breast, and liver cancers. For example, derivatives of pyrazoles have shown significant antiproliferative effects against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)
This compoundMDA-MB-23112.50
This compoundHepG226.00
Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazoleA54926.00

2. Anti-inflammatory Properties

The pyrazole nucleus is recognized for its anti-inflammatory effects. Compounds derived from this scaffold have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. Some derivatives have demonstrated selective inhibition of COX-2, suggesting their potential as anti-inflammatory agents .

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundCOX Inhibition TypeSI Ratio
Selective COX-2 InhibitorCOX-2>189
Dual COX/sEH InhibitorCOX-1/COX-2>2000

3. Antimicrobial Activity

Research has also highlighted the antimicrobial properties of pyrazole derivatives, including this compound. Studies indicate that these compounds can exhibit activity against various bacterial strains and fungi, making them candidates for developing new antimicrobial therapies .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound and related compounds:

  • Antitumor Efficacy : A study demonstrated that a series of pyrazole derivatives showed significant cytotoxic potential against multiple cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range .
  • In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory effects of pyrazoles in vivo, showing promising results comparable to established anti-inflammatory drugs like indomethacin .
  • Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that substituents on the pyrazole ring significantly influence biological activity, allowing for the design of more potent derivatives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate, and how can intermediates be characterized?

  • Methodology : The compound can be synthesized via cyclocondensation of precursors such as ethyl acetoacetate and phenylhydrazine, followed by esterification. Key intermediates (e.g., ethyl 3-(1-aminoethyl)-1H-pyrazole-5-carboxylate) are characterized using 1H^1H NMR, ESI-MS, and IR spectroscopy. For example, 1H^1H NMR in DMSO-d6d_6 typically shows pyridinyl proton signals at δ 8.61 ppm and pyrazole NH signals at δ 13.38 ppm .
  • Validation : Confirm purity via HPLC or GC (>95% purity) and monitor reaction progress using TLC with UV visualization .

Q. How can structural elucidation be performed for this compound using crystallographic methods?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is preferred. Use SHELX programs (e.g., SHELXL for refinement) to resolve hydrogen bonding and π-stacking interactions. For example, pyrazole and pyridine rings often form planar structures with bond lengths of 1.33–1.38 Å (C–N) and 1.46 Å (C–O ester) .
  • Data Interpretation : Refinement parameters (R-factor < 0.05) and thermal displacement ellipsoids validate atomic positions. SHELXPRO can interface with macromolecular datasets if needed .

Q. What spectroscopic techniques are critical for confirming the compound’s structure?

  • Protocol :

  • 1H^1H NMR : Identify pyridinyl protons (δ 7.7–8.6 ppm), pyrazole NH (δ >13 ppm), and ester methyl groups (δ 1.1–1.5 ppm) .
  • IR : Confirm ester carbonyl (C=O) stretching at 1700–1750 cm1^{-1} and pyridinyl C–N absorption at 1580–1600 cm1^{-1} .
  • ESI-MS : Look for the molecular ion peak [M+H]+^+ at m/z 203.2 (calculated for C10H9N3O2C_{10}H_{9}N_{3}O_{2}) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve diastereoselectivity in derivatives of this compound?

  • Strategy : Use chiral auxiliaries or catalysts (e.g., Pd(PPh3_3)4_4) in cross-coupling reactions. For example, Suzuki-Miyaura coupling with arylboronic acids in degassed DMF/H2 _2O (3:1) at 80°C achieves >90% yield. Monitor stereochemistry via 1H^1H NMR coupling constants and NOE experiments .
  • Troubleshooting : If racemization occurs, lower reaction temperatures (≤60°C) or switch to non-polar solvents (e.g., THF) .

Q. What computational methods are suitable for predicting the compound’s bioactivity and electronic properties?

  • Approach :

  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes). Pyridinyl and ester groups often engage in hydrogen bonding with active-site residues .
  • DFT Calculations : Gaussian 09 with B3LYP/6-311G(d,p) basis set predicts HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps, highlighting nucleophilic regions at the pyridinyl nitrogen .

Q. How can stability studies under varying pH and temperature conditions inform storage protocols?

  • Experimental Design :

  • pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C for 24 hours. Monitor degradation via HPLC; ester hydrolysis is significant at pH >10 .
  • Thermal Stability : Use TGA/DSC to determine decomposition onset (~180°C). Store at -20°C in anhydrous DMSO or sealed desiccators to prevent hygroscopic degradation .

Q. What strategies resolve contradictions in reported biological activity data for pyrazole derivatives?

  • Analysis Framework :

  • SAR Studies : Systematically modify substituents (e.g., replace pyridinyl with isoxazolyl) and assay against target enzymes (e.g., PI3Kα). IC50_{50} values often correlate with electron-withdrawing groups enhancing binding .
  • Meta-Analysis : Compare bioassay protocols (e.g., cell lines, incubation times). Discrepancies in IC50_{50} values (e.g., 10 μM vs. 50 μM) may arise from differential membrane permeability .

Q. How can ecological and toxicity risks be assessed for this compound in laboratory settings?

  • Guidelines :

  • Ames Test : Use Salmonella typhimurium strains TA98/TA100 to assess mutagenicity. No data exists for this compound, but structurally similar pyrazoles show low genotoxicity .
  • EC50 Determination : Perform Daphnia magna acute toxicity tests (OECD 202). If data is unavailable, apply read-across models using logP (estimated ~2.1) and bioaccumulation factors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate
Reactant of Route 2
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Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate

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